molecular formula C21H21N3O3S B11001046 Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate

Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate

Cat. No.: B11001046
M. Wt: 395.5 g/mol
InChI Key: AOUBSFGZKLALMD-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole and piperidine intermediates. The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The piperidine ring is often introduced via nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Catalysts and solvents are carefully selected to minimize side reactions and enhance the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate is unique due to its combination of the benzothiazole, piperidine, and benzoate ester moieties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 2-[[3-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C21H21N3O3S/c1-27-20(25)15-8-2-3-9-16(15)23-21(26)24-12-6-7-14(13-24)19-22-17-10-4-5-11-18(17)28-19/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,23,26)

InChI Key

AOUBSFGZKLALMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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